2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a pyrrol-1-yl benzyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenyl acetate. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-((1-phenyl-1H-pyrazol-4-yl)methoxy)phenol
- 1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
Uniqueness
2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H17FN2O2/c20-17-5-1-2-6-18(17)24-14-19(23)21-13-15-7-9-16(10-8-15)22-11-3-4-12-22/h1-12H,13-14H2,(H,21,23) |
InChI Key |
ZJTYKHXHPMGILV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)F |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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